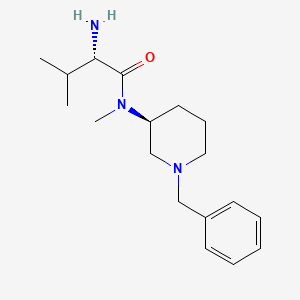

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide

CAS No.:

Cat. No.: VC13444647

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H29N3O |

|---|---|

| Molecular Weight | 303.4 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide |

| Standard InChI | InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)16-10-7-11-21(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17-/m0/s1 |

| Standard InChI Key | NMPUBZIIOZLDBX-IRXDYDNUSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)[C@H]1CCCN(C1)CC2=CC=CC=C2)N |

| SMILES | CC(C)C(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N |

| Canonical SMILES | CC(C)C(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, (2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide, reflects its stereochemistry at both the piperidine and butyramide subunits. Its molecular formula is C₁₈H₂₉N₃O, with a molecular weight of 303.4 g/mol. Key structural elements include:

-

A piperidine ring substituted at the 3-position with a benzyl group.

-

An N-methylated butyramide side chain with an additional methyl group at the 3-position and an amino group at the 2-position.

The stereochemistry is critical for its biological activity, as enantiomeric forms of similar compounds often exhibit divergent pharmacological profiles .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₉N₃O | |

| Molecular Weight | 303.4 g/mol | |

| IUPAC Name | (2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide | |

| SMILES | CC(C)C@@HN | |

| InChIKey | NMPUBZIIOZLDBX-IRXDYDNUSA-N |

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide likely follows multi-step protocols common to chiral piperidine derivatives. A plausible route involves:

-

Piperidine Functionalization: Introduction of the benzyl group at the 3-position via alkylation or reductive amination.

-

Amide Bond Formation: Coupling of the piperidine intermediate with a suitably protected (S)-2-amino-3,N-dimethylbutyric acid using carbodiimide-based reagents .

-

Deprotection and Purification: Removal of protecting groups (e.g., Boc or Fmoc) under acidic conditions, followed by chiral chromatography to isolate the desired enantiomer.

Table 2: Key Synthetic Considerations

| Target | Potential Effect | Evidence Source |

|---|---|---|

| Butyrylcholinesterase | Competitive inhibition via piperidine stacking | |

| σ-Receptors | Modulation of neurotransmitter release |

Future Research Directions

Pharmacokinetic Studies

-

ADME Properties: Investigation of oral bioavailability and blood-brain barrier penetration.

-

Metabolite Identification: LC-MS studies to characterize primary and secondary metabolites.

Therapeutic Applications

-

Neurodegenerative Diseases: Evaluation of cholinesterase inhibition efficacy in vivo.

-

Pain Management: Screening for opioid receptor affinity and analgesic activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume